Topoisomerase III Inhibition Potency (Wild-Type B. subtilis): m-Methyl Derivative vs. p-Methyl, Halogenated, and Di-Substituted Comparators
6-m-Tolylamino-1H-pyrimidine-2,4-dione inhibits Bacillus subtilis DNA topoisomerase III wild-type with a Ki of 42,800 nM [1]. This potency is 2.4-fold weaker than its para-methyl positional isomer (Ki = 17,500 nM), indicating that methyl position influences binding pocket compatibility [2]. Compared to halogenated analogs, the m-methyl compound is 153-fold less potent than the 3-iodo-4-methyl derivative (Ki ≈ 280–380 nM) and 43-fold less potent than the 4-bromo-3-methyl variant (Ki ≈ 849–1,000 nM), yet it is 5.2-fold more potent than the 2,3-dimethyl analog (Ki = 223,000 nM) and 61-fold more potent than the 3-hydroxy analog (Ki = 2,630,000 nM) [3][4][5][6]. These data position the m-methyl compound as a moderate-affinity probe within the 6-anilinouracil series, useful for establishing baseline SAR when halogenated or hydroxyl-substituted analogs are either too potent or too weak.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) against Bacillus subtilis DNA topoisomerase III wild-type |
|---|---|
| Target Compound Data | Ki = 42,800 nM |
| Comparator Or Baseline | 6-p-Tolylamino-1H-pyrimidine-2,4-dione: Ki = 17,500 nM; 6-(3-Iodo-4-methyl-phenylamino)-1H-pyrimidine-2,4-dione: Ki = 280–380 nM; 6-(4-Bromo-3-methyl-phenylamino)-1H-pyrimidine-2,4-dione: Ki = 849–1,000 nM; 6-(2,3-Dimethyl-phenylamino)-1H-pyrimidine-2,4-dione: Ki = 223,000 nM; 6-(3-Hydroxy-phenylamino)-1H-pyrimidine-2,4-dione: Ki = 2,630,000 nM |
| Quantified Difference | 2.4-fold weaker than p-methyl; 153-fold weaker than iodo-methyl; 43-fold weaker than bromo-methyl; 5.2-fold more potent than 2,3-dimethyl; 61-fold more potent than 3-hydroxy |
| Conditions | In vitro enzymatic assay; Ki determined against recombinant B. subtilis DNA topoisomerase III (wild-type); data curated by ChEMBL and archived in BindingDB |
Why This Matters
Researchers building a 6-anilinouracil SAR table can use the m-tolyl derivative as a well-defined, moderate-affinity reference point to calibrate potency shifts caused by halogen introduction or substituent relocation.
- [1] BindingDB Entry: 6-m-Tolylamino-1H-pyrimidine-2,4-dione (BDBM50028345) vs DNA topoisomerase III (Bacillus subtilis). 2026. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50028345 View Source
- [2] Therapeutic Target Database: 6-p-Tolylamino-1H-pyrimidine-2,4-dione Ki = 17500 nM. 2026. https://idrblab.net View Source
- [3] BindingDB Entry: 6-(3-Iodo-4-methyl-phenylamino)-1H-pyrimidine-2,4-dione (BDBM50028359). 2026. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50028359 View Source
- [4] BindingDB Entry: 6-(4-Bromo-3-methyl-phenylamino)-1H-pyrimidine-2,4-dione (BDBM50028327). 2026. http://ww.w.bindingdb.org View Source
- [5] BindingDB Entry: 6-(2,3-Dimethyl-phenylamino)-1H-pyrimidine-2,4-dione (BDBM45540). 2026. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=45540 View Source
- [6] BindingDB Entry: 6-(3-Hydroxy-phenylamino)-1H-pyrimidine-2,4-dione (BDBM50028337). 2026. http://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50028337 View Source
